
3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a nitro-substituted pyrazole ring, and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-nitro-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with a β-keto ester, followed by nitration.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as dimethylamine reacts with an intermediate compound.
Aldehyde Formation: The final step involves the formation of the acrylaldehyde moiety through an aldol condensation reaction, where the pyrazole derivative reacts with an aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized pyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amino-substituted pyrazoles.
Scientific Research Applications
3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The dimethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoate
- 3-Dimethylamino-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)-propenone
Uniqueness
3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H10N4O3 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal |
InChI |
InChI=1S/C8H10N4O3/c1-11(2)4-6(5-13)8-7(12(14)15)3-9-10-8/h3-5H,1-2H3,(H,9,10)/b6-4- |
InChI Key |
SUGVIGXHFTXDTJ-XQRVVYSFSA-N |
Isomeric SMILES |
CN(C)/C=C(/C=O)\C1=C(C=NN1)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C=C(C=O)C1=C(C=NN1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


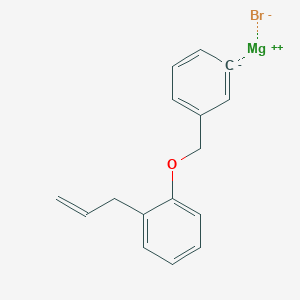
![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)
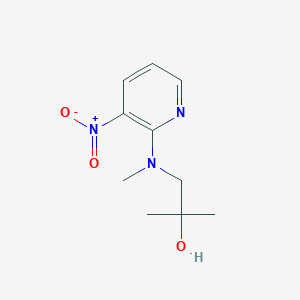


![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)
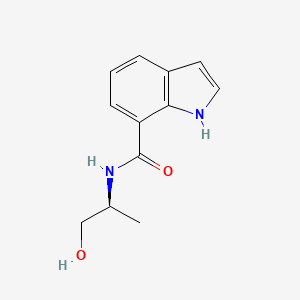
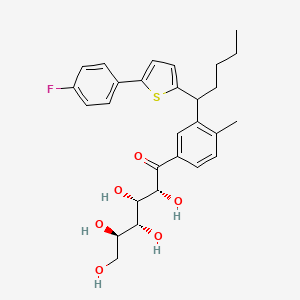
![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)
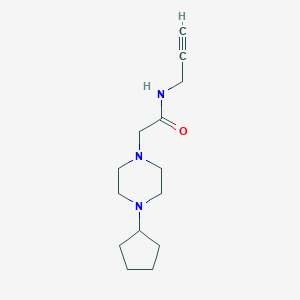



![((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone](/img/structure/B14899781.png)
